Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the interaction of halogenated compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents on the phenyl ring enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate
- Methyl 3-(4-chloro-3-bromophenyl)-2-hydroxypropanoate
- Methyl 3-(4-chloro-3-methylphenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Biological Activity
Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₁₀H₉ClF O₃
- Molecular Weight : Approximately 232.63 g/mol
- Functional Groups : Hydroxyl group (-OH), chloro and fluoro substituents on the aromatic ring
The presence of both chlorine and fluorine enhances the compound's lipophilicity and reactivity, which is crucial for its biological interactions.
Research indicates that this compound functions as a histone deacetylase inhibitor (HDACI) . HDACIs are known to influence gene expression by modifying histones, which can lead to altered cellular processes such as apoptosis and cell cycle regulation. This mechanism is particularly relevant in cancer therapy, where the modulation of gene expression can inhibit tumor growth.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound and its derivatives:
- Cell Lines Tested : The compound has shown significant antiproliferative effects on various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells.
- IC50 Values : The IC50 values for these cell lines were found to be comparable to established chemotherapeutic agents like doxorubicin, indicating potent anticancer activity .
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 Value (µM) | Comparison Agent | IC50 Value (µM) |
---|---|---|---|
HCT-116 | ~5.0 | Doxorubicin | ~5.5 |
HeLa | ~4.8 | Doxorubicin | ~5.5 |
Interaction Studies
Molecular docking studies have revealed that this compound can effectively bind to specific targets such as histone deacetylases. This binding leads to alterations in gene expression profiles associated with cancer progression, thus underscoring its potential in developing targeted therapies .
Case Studies and Research Findings
- In Vivo Studies : Preliminary animal studies have indicated that treatment with this compound resulted in reduced tumor size in xenograft models, supporting its efficacy as an anticancer agent.
- Combination Therapies : Research has also explored the synergistic effects of combining this compound with other chemotherapeutics, showing enhanced efficacy compared to monotherapy approaches .
Properties
Molecular Formula |
C10H10ClFO3 |
---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3 |
InChI Key |
ZMXQGNZRYOSWKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)F)O |
Origin of Product |
United States |
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